1-(3-bromo-6-fluoro-2-methylphenyl)methanamine hydrochloride
Description
1-(3-Bromo-6-fluoro-2-methylphenyl)methanamine hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group attached to a benzene ring, along with a methanamine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Properties
CAS No. |
2727976-44-3 |
|---|---|
Molecular Formula |
C8H10BrClFN |
Molecular Weight |
254.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-bromo-6-fluoro-2-methylphenyl)methanamine hydrochloride typically involves several steps:
Bromination: The starting material, 2-fluoro-6-methylbenzene, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-2-fluoro-6-methylbenzene.
Amination: The brominated product is then subjected to a nucleophilic substitution reaction with methanamine under controlled conditions to form 1-(3-bromo-6-fluoro-2-methylphenyl)methanamine.
Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of advanced catalysts and reaction conditions.
Chemical Reactions Analysis
1-(3-Bromo-6-fluoro-2-methylphenyl)methanamine hydrochloride can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions under appropriate conditions.
Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or imine derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the amine group to an alkyl group using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromo-6-fluoro-2-methylphenyl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-bromo-6-fluoro-2-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(3-Bromo-6-fluoro-2-methylphenyl)methanamine hydrochloride can be compared with other similar compounds such as:
1-(3-bromo-2-fluorophenyl)methanamine hydrochloride: Similar structure but different substitution pattern on the benzene ring.
1-(3-chloro-6-fluoro-2-methylphenyl)methanamine hydrochloride: Chlorine instead of bromine, which may affect its reactivity and biological activity.
1-(3-bromo-6-fluoro-2-methylphenyl)ethanamine hydrochloride: Ethyl group instead of methyl group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
